1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethan-1-amine, with the CAS number 2489305-93-1, is a synthetic organic compound characterized by a complex structure that includes an imidazole ring and a trimethylsilyl ether moiety. Its molecular formula is CHNOSi, and it has a molecular weight of 227.38 g/mol. The compound features a trimethylsilyl group that enhances its stability and solubility in organic solvents, making it suitable for various chemical applications.
Research into the biological activity of 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethan-1-amine has indicated potential pharmacological properties. Compounds with imidazole rings are often studied for their activity against various biological targets, including:
The synthesis of 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethan-1-amine typically involves several steps:
The unique structure of 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethan-1-amine allows for diverse applications:
Interaction studies involving this compound focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with enzymes or receptors involved in metabolic pathways, potentially influencing their activity. Further research is needed to elucidate specific interactions and mechanisms of action.
Several compounds share structural similarities with 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethan-1-amine. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
2-Methyl-1-(1H-imidazol-4-yl)ethanol | 129486-75-5 | Lacks trimethylsilyl group; simpler structure |
1-[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole | 101226-33-9 | Similar silyl ether but different functionalization |
2-Bromo-1-(2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole | 854044-51-2 | Contains bromine substituent; potential for different reactivity |
The uniqueness of 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethan-1-amine lies in its combination of a trimethylsilyl ether with an imidazole ring, which enhances its solubility and stability while providing potential for diverse biological activities not present in simpler analogues. This makes it a valuable compound in both synthetic and medicinal chemistry contexts.